3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride

Description

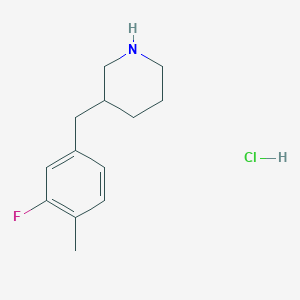

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride (CAS 1170014-29-5) is a piperidine derivative featuring a benzyl group substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. The compound is structurally characterized by its piperidine core, a six-membered amine ring, linked to the substituted benzyl moiety via a methylene bridge. This molecule is of interest in medicinal chemistry due to its structural similarity to selective serotonin reuptake inhibitors (SSRIs) and other bioactive piperidine derivatives .

Properties

IUPAC Name |

3-[(3-fluoro-4-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12;/h4-5,8,12,15H,2-3,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCFIRMZFHWQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCCNC2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588817 | |

| Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170014-29-5 | |

| Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-fluoro-4-methylbenzyl bromide.

Nucleophilic Substitution: The 3-fluoro-4-methylbenzyl bromide undergoes a nucleophilic substitution reaction with piperidine to form 3-(3-Fluoro-4-methyl-benzyl)-piperidine.

Hydrochloride Formation: The final step involves the conversion of 3-(3-Fluoro-4-methyl-benzyl)-piperidine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride are best understood in comparison to structurally related piperidine derivatives. Below is a detailed analysis:

Table 1: Key Structural and Pharmacological Comparisons

Key Observations :

Substituent Effects: Fluorine: The 3-fluoro substituent in the target compound increases lipophilicity (logP ~2.8–3.2 estimated) compared to non-fluorinated analogs (e.g., 3-(3-Methyl-benzyl)-piperidine HCl, logP ~2.1) . Fluorine’s electron-withdrawing nature may enhance binding affinity to serotonin transporters (SERT) in SSRI-like activity .

Positional Isomerism :

- The 2-substituted isomer (2-(3-Fluoro-4-methyl-benzyl)-piperidine HCl) exhibits distinct pharmacokinetics due to altered spatial orientation, possibly reducing SSRI efficacy compared to the 3-substituted target compound .

Synthetic Routes :

- The target compound’s synthesis likely follows methods similar to those in , involving palladium-catalyzed coupling for benzyl group introduction and Boc-protected amine resolution for enantiomer separation .

Table 2: Physicochemical Properties

Biological Activity

3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorinated aromatic ring, is studied for its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C13H18FN·HCl

- CAS Number: 1170014-29-5

The structure includes a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group, which is crucial for its biological activity. The fluorine atom often enhances the compound's lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. The compound may act as an inhibitor or modulator of various biological pathways, affecting cellular functions such as proliferation and apoptosis.

Research Findings

-

Anticancer Activity:

- Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown IC50 values in the micromolar range against human prostate cancer cells, suggesting potential for further development in cancer therapies .

- A related study found that fluorinated piperidine derivatives inhibited the growth of murine leukemia cells with IC50 values ranging from 27 to 35 μM, indicating promising anticancer properties .

-

Neuropharmacological Effects:

- Piperidine derivatives are often evaluated for their effects on neurotransmitter systems. Compounds with structural similarities to this compound have been shown to interact with serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders .

- Specifically, compounds with similar piperidine structures displayed notable affinity for serotonin receptors (5-HT2A) and dopaminergic receptors (D1, D2), suggesting potential applications in neuropharmacology .

Case Study 1: Anticancer Efficacy

A study examined the efficacy of several piperidine derivatives against human cancer cell lines. The results demonstrated that the introduction of fluorine at specific positions significantly enhanced cytotoxicity compared to non-fluorinated analogs. For example, the compound exhibited an IC50 value of approximately 28 µM against prostate cancer cell lines, outperforming traditional chemotherapeutics like cisplatin and 5-fluorouracil .

Case Study 2: Neurotransmitter Interaction

In another investigation focusing on neuropharmacological properties, researchers evaluated the binding affinity of piperidine derivatives to various neurotransmitter receptors. The study revealed that certain modifications led to increased selectivity and potency at serotonin receptors, providing insights into potential treatments for mood disorders .

Comparative Analysis

| Compound Name | IC50 (µM) | Target Action | Notes |

|---|---|---|---|

| This compound | ~28 | Cancer Cell Proliferation | Effective against prostate cancer |

| Similar Piperidine Derivative | ~35 | Cancer Cell Proliferation | Comparable activity against leukemia |

| Benzoylpiperidine Analog | 0.84 | MAGL Inhibition | Potent inhibitor with neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodology :

- Synthetic Route : Start with 3-fluoro-4-methylbenzyl chloride and piperidine. Use a base (e.g., NaOH or K₂CO₃) in anhydrous ethanol under reflux (40–60°C) for nucleophilic substitution. Acidify with HCl to form the hydrochloride salt .

- Optimization : Vary solvents (methanol vs. ethanol), bases (organic vs. inorganic), and temperatures. Monitor reaction progress via TLC or HPLC.

- Purification : Recrystallize from ethanol/water mixtures. Validate purity (>95%) using NMR (¹H/¹³C) and HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR to confirm the piperidine ring, benzyl substituent, and fluorine/methyl groups. Compare spectral data with PubChem entries for analogous compounds .

- Physicochemical Analysis :

- Solubility : Test in water, DMSO, and ethanol using UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies (pH 1–13, 40–60°C) with HPLC monitoring .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodology :

- Receptor Binding : Perform radioligand displacement assays (e.g., serotonin or dopamine receptors) using rat brain homogenates. Calculate IC₅₀ values .

- Enzyme Inhibition : Test against acetylcholinesterase or monoamine oxidase using spectrophotometric methods .

Advanced Research Questions

Q. How can contradictory data in receptor binding assays (e.g., varying IC₅₀ values) be systematically resolved?

- Methodology :

- Variable Control : Standardize assay conditions (pH, temperature, cell line). Use internal controls (e.g., known inhibitors like paroxetine) .

- Replicate Studies : Perform triplicate experiments with blinded analysis. Apply statistical tools (ANOVA, t-tests) to assess significance .

- Purity Verification : Re-test the compound via LC-MS to rule out degradation or impurities .

Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin transporters (SERT). Focus on fluorine’s role in binding affinity .

- ADME Prediction : Apply SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

Q. How can synthetic yields be improved while minimizing byproducts like N-alkylated derivatives?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or GC-MS to detect intermediates (e.g., imine formation).

- Byproduct Mitigation : Introduce steric hindrance (e.g., bulky bases) or lower reaction temperatures. Optimize stoichiometry (1:1.2 benzyl chloride:piperidine) .

Key Considerations for Researchers

- Fluorine Impact : The 3-fluoro-4-methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

- Salt Form : Hydrochloride improves solubility but may require pH adjustment in biological assays .

- Data Reproducibility : Document lot-specific variability in starting materials (e.g., benzyl chloride purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.